6-ethyl-2-pyridin-4-yl-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier 6-ethyl-2-pyridin-4-yl-1H-pyrimidin-4-one is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to the scientific community for research and educational purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for chemical compounds often involve scaling up laboratory procedures to produce larger quantities. This can include the use of continuous flow reactors, large-scale chromatography, and other industrial techniques to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-pyridin-4-yl-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The addition of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one atom or group of atoms with another.
Addition: The addition of atoms or groups of atoms to a double or triple bond.
Elimination: The removal of atoms or groups of atoms to form a double or triple bond.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Solvents: Such as ethanol, methanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
6-ethyl-2-pyridin-4-yl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-ethyl-2-pyridin-4-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact mechanism of action depends on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-ethyl-2-pyridin-4-yl-1H-pyrimidin-4-one can be identified using structural similarity searches in databases like PubChem. These compounds may share similar chemical structures or functional groups, leading to comparable properties and activities.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. While similar compounds may have overlapping activities, subtle differences in structure can lead to significant variations in behavior and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its preparation, chemical reactions, and mechanism of action make it a valuable tool for researchers in various fields
Properties
IUPAC Name |
6-ethyl-2-pyridin-4-yl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-9-7-10(15)14-11(13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDYQMUJMPFBAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N=C(N1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)N=C(N1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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